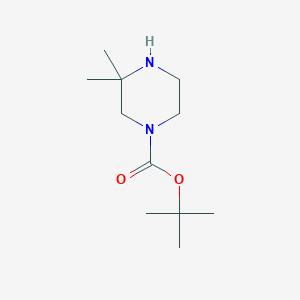

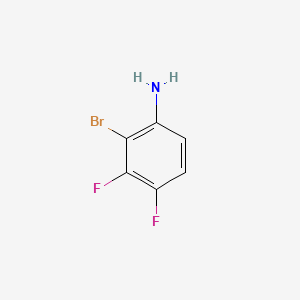

![molecular formula C25H30N2O4 B1290407 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 676607-30-0](/img/structure/B1290407.png)

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate is a tetracyclic spiropiperidine, which is a class of compounds that have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of 1-arylspiro[indoline-3,4'-piperidine] compounds has been synthesized and evaluated for potential antidepressant activity. These compounds have shown marked activity in various assays related to antidepressant effects, such as tetrabenazine (TBZ) ptosis prevention and potentiation of 5-hydroxytryptophan (5-HTP) induced head twitching in rats .

Synthesis Analysis

The synthesis of related spiropiperidine compounds involves multiple steps, including Wittig reactions, hydrogenation, and acid-catalyzed cyclization. For example, the synthesis of 1'-benzylspiro[ benzoxepine-1,4'-piperidines] starts with a Wittig reaction between 2-bromobenzaldehyde and a phosphonium bromide to yield an α,β-unsaturated acetal. This intermediate is then hydrogenated, followed by treatment with n-butyllithium and 1-benzylpiperidin-4-one to yield a hydroxy acetal. The final spiro compounds are formed through acid-catalyzed cyclization . Although the exact synthesis of 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

Spiropiperidines are characterized by their tetracyclic structure, which includes a spiro linkage between the indoline and piperidine rings. The molecular structure of these compounds is crucial for their interaction with biological targets. The presence of substituents, such as the benzyl group, can significantly influence the compound's affinity and selectivity for certain receptors. In the case of the 1'-benzylspiro[ benzoxepine-1,4'-piperidines], substituents in the 3-position of the spiro compounds were modified to introduce different residues, which affected their receptor affinity .

Chemical Reactions Analysis

The chemical reactivity of spiropiperidines can be influenced by the substituents on the aromatic rings and the nature of the spiro linkage. The papers provided do not detail specific chemical reactions for 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate, but they do mention the modification of substituents to alter the compounds' properties. For instance, reactions with trimethylsilyl cyanide or (cyanomethylene)triphenylphosphorane were used to introduce different residues into the 3-position of the spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiropiperidines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like the benzyl and tert-butyl groups, can affect these properties. The papers provided do not offer specific data on the physical and chemical properties of 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate. However, the evaluation of related compounds for α1- and α2-receptor affinity suggests that these properties are conducive to interaction with biological targets and may influence the compounds' pharmacokinetic profiles .

Safety And Hazards

The compound should be stored in a refrigerator . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 and H317, and the precautionary statements include P280, P305, P338, and P351 .

Future Directions

Spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, have significant potential in drug design processes . Future research could focus on developing novel synthetic procedures for these compounds, as well as exploring their potential therapeutic applications .

properties

IUPAC Name |

1-O'-benzyl 1-O-tert-butyl spiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBPRNQZPMQQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

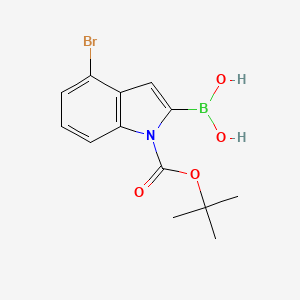

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

amino}acetic acid](/img/structure/B1290363.png)